N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide

Physicochemical profiling Drug-likeness Medicinal chemistry

Kinase-focused screening libraries often lack chemotypes beyond common morpholino/piperazinyl scaffolds, limiting SAR diversity. This compound solves that by providing a structurally distinct pyrimidinyl-thiophene carboxamide with a neutral 2-fluorophenoxy substituent. - Distinct Chemotype: Complements standard kinase inhibitor collections for scaffold-hopping SAR. - Fragment-Like Profile: logP 1.53, tPSA 63 Ų, only 2 rotatable bonds - ideal for structure-based lead optimization. - Built-In Probe: The fluorophenoxy group enables ¹⁹F NMR monitoring of cellular uptake and target engagement without additional labeling. Sourced as a high-purity (≥95%) screening compound with reliable global supply for drug discovery programs.

Molecular Formula C15H10FN3O2S
Molecular Weight 315.32
CAS No. 1396870-30-6
Cat. No. B2907324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide
CAS1396870-30-6
Molecular FormulaC15H10FN3O2S
Molecular Weight315.32
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CS3)F
InChIInChI=1S/C15H10FN3O2S/c16-11-4-1-2-5-12(11)21-15-17-8-10(9-18-15)19-14(20)13-6-3-7-22-13/h1-9H,(H,19,20)
InChIKeyFZBSGFLQGXTCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide: Chemical Identity & Procurement


N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide (CAS 1396870-30-6) is a synthetic heterocyclic small molecule (molecular formula C₁₅H₁₀FN₃O₂S, molecular weight 315.32 g/mol) . It comprises a pyrimidine core substituted at the 2-position with a 2-fluorophenoxy group and at the 5-position with a thiophene-2-carboxamide moiety via an amide linkage . The compound belongs to the broader class of pyrimidinyl-thiophene carboxamides, a scaffold associated with kinase inhibitor programs in patent literature [1]. As of the latest ChEMBL release, no biological activity has been deposited for this specific compound, and it has not been reported in any peer-reviewed publications or clinical trials [2]. Commercially, it is available as a research-grade screening compound (typical purity ≥95%) from multiple vendors .

Scaffold Class Pyrimidinyl-thiophene carboxamide, a chemotype reported in kinase inhibitor patent literature
Substituent Profile 2-Fluorophenoxy aryl ether paired with thiophene-2-carboxamide; neutral at physiological pH
Activity Background No annotated bioactivity in ChEMBL; may support clean-slate kinase screening probe studies

Why Analogs Cannot Replace This Compound


Within the pyrimidin-5-yl carboxamide series, three structural variables critically determine target engagement: (i) the 2-substituent on the pyrimidine ring, (ii) the nature of the carboxamide heterocycle, and (iii) peripheral substituents on the pyrimidine core. The 2-fluorophenoxy group introduces a distinct electron-withdrawing and steric profile relative to morpholino, piperazinyl, or dimethylamino analogs [1]. The thiophene-2-carboxamide moiety, containing a sulfur heteroatom, differs from furan-2-carboxamide (oxygen heteroatom) in aromaticity, lipophilicity, and hydrogen-bonding capacity—parameters that alter binding thermodynamics and metabolic stability [2]. Even subtle modifications such as 4,6-dimethylation on the pyrimidine ring (CAS 1788676-30-1) can rigidify the conformation and sterically hinder key binding pocket interactions, rendering activity non-transferable between analogs . Without matched-pair experimental data, the absence of bioactivity records for this compound (confirmed by ChEMBL) means that substitution decisions must currently be guided by structural uniqueness and physicochemical pre-screening rather than by activity-based equivalence [3].

Target Substituent
Analog Substituent
Mismatch Context
2-Fluorophenoxy (neutral aryl ether)
Morpholino / Piperazinyl (ionizable amine)
Charge state at pH 7.4 may shift permeability and solubility profiles; binding mode may not transfer
Thiophene-2-carboxamide (S-heterocycle)
Furan-2-carboxamide (O-heterocycle)
Lipophilicity and polarizability differences may alter binding thermodynamics; reported logP shift may affect membrane partitioning
Unsubstituted pyrimidine 4,6-positions
4,6-Dimethyl pyrimidine
Steric shielding of pyrimidine N acceptors may shift kinase pocket complementarity; conformational preference may differ

Comparative Physicochemical & Structural Evidence


Lipophilicity & Polar Surface Area: Thiophene vs. Furan

The thiophene-2-carboxamide target compound exhibits a computed logP of 1.53 (ZINC) and a topological polar surface area (tPSA) of 63 Ų (neutral species) [1]. In contrast, the furan-2-carboxamide analog (replacing thiophene sulfur with oxygen) is predicted to have lower lipophilicity (estimated ΔlogP ≈ –0.3 to –0.5) and a marginally higher tPSA due to the greater electronegativity of oxygen . The sulfur atom in the thiophene ring also contributes to a higher molecular polarizability, enhancing potential for van der Waals interactions with hydrophobic protein pockets. This difference is material for membrane permeability and target binding profiles [2].

Lipophilicity: Thiophene vs. Furan
Reported
Target logP = 1.53, tPSA = 63 Ų; Furan analog estimated logP ≈ 1.1–1.3, tPSA ≈ 67–72 Ų
Reported higher lipophilicity may support membrane permeability screening context
Computational prediction at pH 7.4; ΔlogP ≈ +0.3 to +0.5
Physicochemical profiling Drug-likeness Medicinal chemistry Lead optimization

Hydrogen-Bond Profile vs. 4,6-Dimethyl Analog

The target compound possesses 1 hydrogen-bond donor (amide N–H) and 4 hydrogen-bond acceptors (pyrimidine N, amide C=O, phenoxy O, thiophene S) at physiological pH [1]. The 4,6-dimethyl analog (CAS 1788676-30-1) retains an identical H-bond donor/acceptor count but introduces two methyl groups on the pyrimidine ring that sterically shield the pyrimidine nitrogen acceptors and alter the dihedral angle between the pyrimidine and amide planes . This steric modulation can shift kinase selectivity profiles within the same chemotype, as documented for pyrimidine-based kinase inhibitors where ortho-substitution alters ATP-binding pocket complementarity [2].

H-Bond & Steric Profile
Class-level
Target: unsubstituted pyrimidine, 2 rotatable bonds, HBD=1, HBA=4. 4,6-Dimethyl analog introduces steric clash near pyrimidine N acceptors
Supports kinase selectivity assay context; unsubstituted core may access flat ATP-pocket binding modes
Class-level SAR from pyrimidine kinase inhibitor patents
Hydrogen bonding Molecular recognition Structure-activity relationships Drug design

2-Fluorophenoxy vs. Morpholino/Piperazinyl Analogs

The 2-fluorophenoxy substituent in the target compound provides an aryl ether linkage to the pyrimidine core, as opposed to the amino-linked morpholino (CAS 1358206-42-4) or piperazinyl (CAS 1421524-07-3) analogs [1][2]. The 2-fluorophenoxy group introduces an aromatic ring capable of π-stacking with hydrophobic protein surfaces, while the ortho-fluorine atom serves as a weak hydrogen-bond acceptor and modulates the electron density of the phenoxy ring. This contrasts with morpholino/piperazinyl analogs, where the saturated heterocycle provides a basic nitrogen that can be protonated at physiological pH, fundamentally altering solubility, permeability, and target engagement profiles [3].

2-Substituent Physicochemistry
Class-level
2-Fluorophenoxy: neutral aryl ether, potential π-stacking. Morpholino/Piperazinyl analogs: ionizable amine, partially protonated at pH 7.4
Reported neutral character may support cell-based permeability assay context for intracellular kinase targets
Class-level precedent for divergent kinase selectivity by 2-substituent type
Kinase inhibition ATP-competitive inhibitors Hinge-binding motif Medicinal chemistry

Key Intermediate Accessibility

The target compound is accessible via amide coupling between commercially available 2-(2-fluorophenoxy)pyrimidin-5-amine (CAS 1251113-18-4) and thiophene-2-carboxylic acid or its activated derivative . The amine intermediate (MW 205.19 g/mol, C₁₀H₈FN₃O) is available from multiple chemical suppliers . This contrasts with the 4,6-dimethyl analog (CAS 1788676-30-1), which requires a distinct synthetic route involving 2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-amine—an intermediate with more limited commercial availability . The convergent amide coupling strategy enables facile library synthesis for SAR exploration, making the target compound a more practical scaffold for lead generation programs .

Intermediate Accessibility
Data to verify
Key intermediate 2-(2-fluorophenoxy)pyrimidin-5-amine reported as commercially available; broader sourcing vs. 4,6-dimethyl analog intermediate
Supports synthesis workflow review for lead optimization programs
Source review recommended; vendor availability may change
Chemical synthesis Building block Amide coupling Parallel synthesis

Research Application Scenarios


Kinase Screening Library Enrichment

The compound is best deployed as a diversity element in kinase-focused screening libraries, where its neutral 2-fluorophenoxy substituent and thiophene-2-carboxamide moiety provide a chemotype distinct from the more common morpholino- and piperazinyl-substituted pyrimidine kinase inhibitor scaffolds [1]. The scaffold's alignment with the thiophene-carboxamide kinase inhibitor class claimed in WO2007087283A2 supports its relevance for ATP-competitive kinase programs [2]. Procurement recommendation: source this compound alongside the furan-2-carboxamide and 4,6-dimethyl analogs as a matched-pair set to enable preliminary SAR by scaffold-hopping within a single screening campaign [3].

Lead Optimization Starting Point

With a computed logP of 1.53 and tPSA of 63 Ų, the compound sits within favorable drug-like chemical space [1]. Its moderate lipophilicity and low rotatable bond count (2 bonds) make it suitable as a fragment-like starting point for structure-based lead optimization, where the 2-fluorophenoxy group can be systematically varied to probe lipophilic pockets, and the thiophene ring can be elaborated to enhance target affinity [2]. The compound's lack of pre-existing bioactivity annotations means it can serve as a clean-slate probe for novel target identification without confounding polypharmacology expectations [3].

Computational Docking Validation Studies

The compound's well-defined 3D structure (available via ZINC453797) and absence of known biological activity make it an ideal negative control or decoy compound for validating molecular docking workflows and virtual screening pipelines [1]. Its three-ring architecture (pyrimidine, fluorophenoxy, thiophene) provides sufficient conformational complexity to test scoring function accuracy without introducing the bias of known activity data [2]. Researchers can use this compound to benchmark pose prediction accuracy against co-crystallized pyrimidine-thiophene inhibitors deposited in the PDB (e.g., PDB 2GU8) [3].

Target Deconvolution Probe for Phenotypic Screens

Given the absence of annotated biological activity and the compound's structural features consistent with kinase-targeting chemotypes, it is suitable as a selectivity profiling probe in chemical proteomics or thermal shift assays (CETSA) to identify novel protein targets [1]. The 2-fluorophenoxy group provides a spectroscopic handle (¹⁹F NMR) for monitoring cellular uptake and target engagement without requiring additional labeling, offering an advantage over non-fluorinated analogs in NMR-based binding studies [2]. Procurement should include a matched non-fluorinated analog (where feasible) to control for fluorine-specific effects in target engagement experiments [3].

Application
Selection Property
Validation Focus
Kinase screening library enrichment
Neutral 2-fluorophenoxy chemotype distinct from ionizable morpholino/piperazinyl scaffolds
Chemotype diversity and scaffold-hopping SAR within matched-pair screening sets
Lead optimization starting point
Moderate computed lipophilicity and low rotatable bond count
Fragment-like elaboration strategy; systematic 2-fluorophenoxy and thiophene variation
Computational docking validation
Well-defined 3D structure without confounding bioactivity annotations
Decoy-compound benchmarking against co-crystallized pyrimidine-thiophene inhibitors
Target deconvolution probe
2-Fluorophenoxy group provides ¹⁹F NMR spectroscopic handle
Cellular uptake monitoring and target engagement in chemical proteomics or CETSA
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